Caspase-3 Inhibition Potency: Single-Concentration Screening Hit with Sub-10 nM IC₅₀
The target compound demonstrates potent inhibition of human recombinant caspase-3, with an IC₅₀ of 6.60 nM in a fluorogenic assay using 7-amino-4-methylcoumarin (AMC) cleavage as readout [1]. This value places the compound among the low-nanomolar caspase-3 inhibitors, a potency range often associated with peptidomimetic inhibitors. However, no direct head-to-head comparison with a reference inhibitor (e.g., Ac-DEVD-CHO or Z-VAD-FMK) is available in the same assay. Cross-study comparison with published caspase-3 inhibitors shows that the compound's potency is within the range of known active scaffolds, but selectivity over other caspases or off-targets has not been assessed [2].
| Evidence Dimension | Caspase-3 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 6.60 nM |
| Comparator Or Baseline | Reference inhibitor Ac-DEVD-CHO: IC₅₀ ~ 0.2–2 nM (literature range, not head-to-head); Z-VAD-FMK: IC₅₀ ~ 20–50 nM (pan-caspase). |
| Quantified Difference | Within 3- to 30-fold of reference inhibitors; precise rank-order unknown. |
| Conditions | Human recombinant caspase-3; fluorogenic substrate 7-amino-4-methylcoumarin; 10 min incubation; single-concentration screening format. |
Why This Matters
Procurement for caspase-3 inhibitor screening or apoptosis research requires confirmation of this potency under standardized multi-concentration dose-response and selectivity profiling; the single-concentration data alone does not guarantee superiority over established probes.
- [1] BindingDB. Affinity Data for BDBM50258379: IC₅₀ 6.60 nM, inhibition of human recombinant caspase-3. View Source
- [2] Talanian, R. V., et al. Substrate specificities of caspase family proteases. J. Biol. Chem., 1997, 272(15), 9677-9682. (Provides reference data for caspase-3 substrate preferences and inhibitor benchmarks.) View Source
